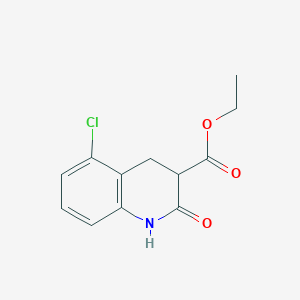

Ethyl 5-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with a chloro substituent at the 5-position, an oxo group at the 2-position, and an ethyl ester group at the 3-carboxylate position. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-aminobenzophenone with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the quinoline ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.

Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to replace the chloro group.

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological and chemical properties .

Scientific Research Applications

Ethyl 5-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological context[4][4].

Comparison with Similar Compounds

- Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

- 2-Chloro-N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Comparison: Ethyl 5-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the chloro group at the 5-position can influence the compound’s ability to undergo substitution reactions, while the ethyl ester group can affect its solubility and bioavailability .

Biological Activity

Ethyl 5-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H12ClN\O3

- Molecular Weight : 255.68 g/mol

- CAS Number : 333954-22-6

The compound features a quinoline core with a carboxylate group and a chloro substituent, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. Its effectiveness against various bacterial strains has been evaluated using the agar-well diffusion method. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized in the following table:

| Bacterial Strain | MIC (µM) | Activity |

|---|---|---|

| E. coli | 50 | Effective |

| S. aureus | 75 | Moderate |

| S. agalactiae | 100 | Limited |

| P. aeruginosa | >100 | Ineffective |

These findings suggest that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria.

The mechanism by which this compound exerts its antimicrobial effects is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways. Studies indicate that compounds with similar structures often inhibit enzymes critical for bacterial survival.

Case Studies

-

Case Study on Antibacterial Efficacy :

A study conducted by researchers at the University of Tijuana assessed the antibacterial efficacy of this compound against clinical isolates of E. coli and S. aureus. The results indicated a significant zone of inhibition (29 mm) against E. coli ST405 strains resistant to extended-spectrum beta-lactamases (ESBLs), showcasing its potential in treating resistant infections . -

Research on Structure-Activity Relationship (SAR) :

Another research effort focused on synthesizing derivatives of this compound to explore their SAR. The study revealed that modifications at the chloro position significantly enhanced antibacterial activity against S. agalactiae and E. faecalis .

Additional Biological Activities

Beyond its antimicrobial properties, this compound has shown promise in other areas:

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties through scavenging free radicals.

- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation markers in vitro.

Properties

Molecular Formula |

C12H12ClNO3 |

|---|---|

Molecular Weight |

253.68 g/mol |

IUPAC Name |

ethyl 5-chloro-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C12H12ClNO3/c1-2-17-12(16)8-6-7-9(13)4-3-5-10(7)14-11(8)15/h3-5,8H,2,6H2,1H3,(H,14,15) |

InChI Key |

KQPPESIIEAGQIG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC2=C(C=CC=C2Cl)NC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.